7-chloro-4-(4-methyl-3-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Description

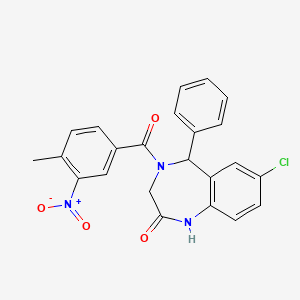

7-Chloro-4-(4-methyl-3-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a synthetic benzodiazepine derivative characterized by a 1,4-benzodiazepine core. Key structural features include:

- 4-(4-Methyl-3-nitrobenzoyl) group: A bulky acyl substituent at position 4, featuring a nitro group at the meta position and a methyl group at the para position of the benzoyl moiety. This group likely influences steric interactions and electronic properties.

- 5-Phenyl group: A phenyl ring at position 5, contributing to π-π stacking interactions in biological targets or crystal packing.

The compound’s stereochemistry and puckered ring conformation (common in benzodiazepines) are critical for its bioactivity. Computational studies using methods like those described by Cremer and Pople could quantify its puckering amplitude and phase angles, which may differ from classical benzodiazepines due to steric effects from the 4-substituent.

Properties

IUPAC Name |

7-chloro-4-(4-methyl-3-nitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN3O4/c1-14-7-8-16(11-20(14)27(30)31)23(29)26-13-21(28)25-19-10-9-17(24)12-18(19)22(26)15-5-3-2-4-6-15/h2-12,22H,13H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGLVCXLGPACDPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CC(=O)NC3=C(C2C4=CC=CC=C4)C=C(C=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-(4-methyl-3-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves multiple steps, including the formation of the benzodiazepine core and the introduction of the chloro and nitrobenzoyl groups. Common reagents used in these reactions include chlorinating agents, nitrating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and nitrobenzoyl groups.

Reduction: Reduction reactions can target the nitro group, converting it to an amine.

Substitution: The chloro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

Oxidation: Products may include various oxidized derivatives of the original compound.

Reduction: The primary product of reduction is the corresponding amine derivative.

Substitution: Substitution reactions yield products where the chloro group is replaced by the nucleophile.

Scientific Research Applications

Pharmacological Applications

The primary applications of this compound are rooted in its interaction with the central nervous system (CNS):

- Anxiolytic Effects : The compound enhances the effects of gamma-Aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal excitability. This interaction results in anxiolytic (anxiety-reducing) effects, making it a potential candidate for treating anxiety disorders.

- Sedative Properties : Similar to other benzodiazepines, it exhibits sedative properties that can be beneficial in managing sleep disorders and inducing sedation prior to surgical procedures.

- Muscle Relaxant : The compound may also function as a muscle relaxant due to its ability to modulate GABAergic transmission, which is crucial for muscle tone regulation.

Case Studies and Research Findings

Recent studies have explored the pharmacological profile of similar compounds within the benzodiazepine family:

- Study on GABAergic Modulation : Research has shown that compounds with similar structures can significantly modulate GABA_A receptor activity, leading to enhanced anxiolytic effects in animal models .

- Electrophilic Aromatic Substitution : Quantum chemical studies have indicated that modifications on the benzodiazepine structure can influence reactivity patterns during electrophilic aromatic substitution processes, which is critical for drug design .

- Therapeutic Potential in Neurological Disorders : Investigations into related compounds have demonstrated efficacy in treating conditions such as Parkinson's disease and depression through their action on neurotransmitter systems .

Mechanism of Action

The mechanism of action of this compound involves its interaction with the central nervous system. It is believed to bind to specific receptors in the brain, modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA). This interaction leads to the compound’s anxiolytic and sedative effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzodiazepines share a core structure but exhibit pharmacological and physicochemical variations based on substituents. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Positioning :

- The target compound ’s 4-(4-methyl-3-nitrobenzoyl) group introduces steric hindrance and electronic effects distinct from Methylclonazepam’s simpler 7-nitro and 5-(2-chlorophenyl) groups. This may alter binding affinity to GABAₐ receptors, a common target for benzodiazepines.

- The dioxolo-pyrrolo-benzodiazepine () features a fused heterocyclic system, reducing conformational flexibility compared to the target compound’s tetrahydro ring.

Ring Puckering and Bioactivity :

- The tetrahydro ring’s puckering in the target compound (quantifiable via Cremer-Pople coordinates ) may differ from Methylclonazepam’s planar diazepine core, affecting interactions with hydrophobic receptor pockets.

Synthetic and Analytical Considerations :

- Crystallographic determination of the target compound’s structure would likely employ SHELX software ( ), whereas Methylclonazepam’s purity analysis ( ) highlights standard benzodiazepine characterization protocols.

Research Findings and Limitations

- Pharmacological Data: No direct activity data for the target compound is available in the provided evidence. However, Methylclonazepam’s structural simplicity correlates with documented sedative effects, suggesting the target’s bulky C4 group may modulate potency or selectivity.

- Crystallography : The target compound’s steric complexity may result in unique crystal packing motifs, analyzable via SHELX and hydrogen-bonding patterns .

Biological Activity

7-Chloro-4-(4-methyl-3-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one (CAS Number: 533879-47-9) is a synthetic compound belonging to the benzodiazepine class. This compound has been studied for its potential biological activities, particularly in neuropharmacology. The unique structural features of this compound contribute to its diverse pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C23H18ClN3O4 with a molecular weight of 435.86 g/mol. The structure includes a benzodiazepine core modified with a chloro group and a nitro-substituted aromatic ring.

| Property | Value |

|---|---|

| Molecular Formula | C23H18ClN3O4 |

| Molecular Weight | 435.86 g/mol |

| CAS Number | 533879-47-9 |

| IUPAC Name | This compound |

Neuropharmacological Effects

Studies have indicated that benzodiazepines exhibit anxiolytic, sedative, hypnotic, muscle relaxant, anticonvulsant, and amnesic properties. Specifically, compounds similar to 7-chloro-4-(4-methyl-3-nitrobenzoyl)-5-phenyl derivatives have shown promise in modulating GABA_A receptor activity. This modulation can lead to enhanced inhibitory neurotransmission in the central nervous system.

Case Study: GABA_A Receptor Modulation

In a study examining various benzodiazepine derivatives, it was found that modifications at the 7-position (like the chloro group in our compound) significantly enhanced binding affinity to GABA_A receptors. This suggests that the presence of electron-withdrawing groups may increase the potency of these compounds as anxiolytics and sedatives .

Antioxidant Activity

Recent research has also explored the antioxidant properties of benzodiazepine derivatives. The presence of nitro groups in the structure can provide radical scavenging activity. A comparative study showed that compounds with similar structures exhibited significant antioxidant activity in vitro .

The mechanism by which 7-chloro-4-(4-methyl-3-nitrobenzoyl)-5-phenyl derivatives exert their biological effects primarily involves interaction with neurotransmitter systems:

- GABA_A Receptor Agonism : Enhances GABAergic transmission leading to increased neuronal inhibition.

- Antioxidant Mechanisms : Reduces oxidative stress by scavenging free radicals.

Research Findings

Several studies have documented the biological activities of related compounds:

Q & A

Q. Table 1: Representative Synthesis Conditions

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy :

- 1H/13C NMR : Identify protons and carbons in the benzodiazepine core, aromatic substituents, and nitro/methyl groups. For example, the nitro group deshields adjacent protons, shifting signals downfield (δ 8.0–8.5 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or EI-MS (e.g., [M+H]+ peak at m/z 467.8) .

- IR Spectroscopy : Detect carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups .

Advanced: How can reaction yields be optimized during acylation?

Methodological Answer:

Optimization strategies:

- Reagent Ratios : Use a 1.2–1.5 molar excess of 4-methyl-3-nitrobenzoyl chloride to drive the reaction to completion .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require stricter temperature control (<0°C to prevent side reactions) .

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate acylation .

- Workflow : Employ continuous flow reactors for improved mixing and heat dissipation, reducing byproduct formation .

Advanced: How should researchers address contradictory crystallographic data during structural refinement?

Methodological Answer:

- Software Tools : Use SHELXL for high-resolution refinement. For twinned data, apply the TWIN/BASF commands to model twin domains .

- Validation Metrics : Cross-check R-factors, electron density maps (e.g., omit maps), and ADP (atomic displacement parameter) consistency .

- Data Collection : Ensure high-resolution datasets (≤1.0 Å) to minimize ambiguity. For low-resolution data, incorporate restraints (e.g., DFIX for bond lengths) .

Basic: What functional groups in this compound influence its reactivity?

Methodological Answer:

Critical groups include:

- Nitro Group (NO₂) : Electron-withdrawing effects activate the benzoyl moiety for nucleophilic substitution or reduction (e.g., catalytic hydrogenation to amine derivatives) .

- Benzodiazepine Core : The lactam (C=O) and tertiary amine (N4) participate in hydrogen bonding, affecting solubility and biological interactions .

- Chloro Substituent : Directs electrophilic aromatic substitution (e.g., Suzuki coupling at the C7 position) .

Advanced: How can regioselective modifications be achieved at the C5-phenyl group?

Methodological Answer:

- Protecting Groups : Temporarily protect the N4-acyl group with Boc (tert-butyloxycarbonyl) to isolate the C5 position for cross-coupling (e.g., Pd-catalyzed arylation) .

- Directed Ortho Metalation : Use LDA (lithium diisopropylamide) to deprotonate the C5-phenyl ring ortho to the benzodiazepine core, followed by electrophilic quenching .

Basic: What purification methods are recommended post-synthesis?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures for high-purity crystals.

- Column Chromatography : Optimize solvent gradients (e.g., 20–50% ethyl acetate in hexane) to separate unreacted acyl chloride and byproducts .

- HPLC : Reverse-phase C18 columns (e.g., Chromolith) with acetonitrile/water mobile phases for analytical purity checks .

Advanced: How to analyze and mitigate byproduct formation during synthesis?

Methodological Answer:

- LC-MS Monitoring : Track reaction progress and identify byproducts (e.g., over-acylated derivatives or hydrolysis products) .

- Kinetic Studies : Vary temperature and reaction time to identify conditions minimizing side reactions. For example, lower temperatures (<0°C) reduce nitro group reduction .

- Quenching Protocols : Rapidly neutralize excess acyl chloride with aqueous NaHCO₃ to prevent degradation .

Basic: How does the substitution pattern compare to related benzodiazepines (e.g., Lorazepam)?

Methodological Answer:

- Structural Comparison : Unlike Lorazepam (which has a 2-chlorophenyl group and hydroxyl substituent), this compound features a 4-methyl-3-nitrobenzoyl group, enhancing electron-deficient character and potential kinase inhibition .

- Pharmacophore Analysis : The nitro group may alter GABA receptor binding affinity compared to halogenated analogs .

Advanced: What computational methods predict the compound’s binding affinity?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with GABA-A receptor models (PDB: 6HUP) to simulate ligand-receptor interactions. Focus on the nitro group’s electrostatic contributions .

- QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond acceptors from similar benzodiazepines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.